molecular formula C8H8ClN3 B13864811 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13864811
M. Wt: 181.62 g/mol
InChI Key: FINLYQJIAGUTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-chloropyrazole with 2,3-dimethyl-1,3-dicarbonyl compounds in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-5-6(2)11-12-4-3-7(9)10-8(5)12/h3-4H,1-2H3

InChI Key

FINLYQJIAGUTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=CN2N=C1C)Cl

Origin of Product

United States

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